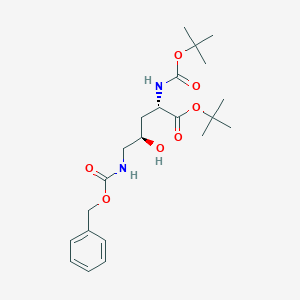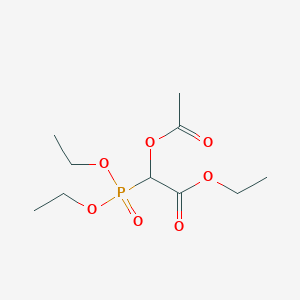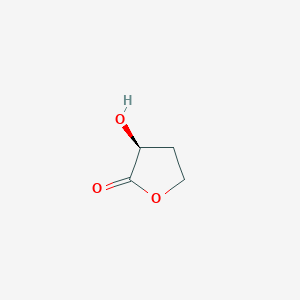
Tiludronato disódico
Descripción general
Descripción
Tiludronato disódico, también conocido como sal disódica de ácido tiludrónico, es un compuesto bisfosfonato de primera generación. Químicamente se conoce como (4-clorofenil)tio-metileno-1,1-bisfosfonato. Este compuesto fue desarrollado para imitar la acción del pirofosfato, un regulador de la calcificación y descalcificación. El this compound se utiliza principalmente en el tratamiento de la enfermedad de Paget del hueso y otros trastornos de la resorción ósea .
Aplicaciones Científicas De Investigación
El tiludronato disódico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los bisfosfonatos y sus interacciones con otras sustancias químicas.
Biología: Los investigadores utilizan this compound para investigar sus efectos en las células óseas y su potencial como tratamiento para enfermedades relacionadas con los huesos.
Medicina: El compuesto se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de afecciones como la enfermedad de Paget y la osteoporosis.
Industria: El this compound se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en los procesos de control de calidad
Mecanismo De Acción
El tiludronato disódico ejerce sus efectos inhibiendo los osteoclastos, las células primarias responsables de la resorción ósea. El compuesto se une a la hidroxiapatita en el hueso, y cuando los osteoclastos intentan resorber el hueso, captan el bisfosfonato. Dentro de los osteoclastos, el this compound se metaboliza en moléculas no funcionales que inhiben el trifosfato de adenosina (ATP), lo que lleva a una reducción de la energía celular y la apoptosis. Esto da como resultado una disminución de la resorción ósea y el recambio .
Análisis Bioquímico
Biochemical Properties
Tiludronate disodium acts primarily on bone through a mechanism that involves inhibition of osteoclastic activity . It inhibits protein-tyrosine-phosphatase, leading to detachment of osteoclasts from the bone surface . It also inhibits the osteoclastic proton pump .
Cellular Effects
Tiludronate disodium has a significant impact on various types of cells and cellular processes. It reduces cell energy and leads to apoptosis by competitively inhibiting ATP in the cell . Decreased levels of osteoclasts subsequently reduce the degree of breakdown of bone and bone turnover .
Molecular Mechanism
The molecular mechanism of action of Tiludronate disodium involves the inhibition of osteoclasts, the primary cell responsible for the breakdown of bone required for bone remodeling . Non-nitrogenous bisphosphonates like Tiludronate disodium are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional .
Temporal Effects in Laboratory Settings
In laboratory settings, Tiludronate disodium has been shown to exert a dose-dependent inhibitory activity on bone resorption in a series of in vivo studies . The inhibition of bone resorption was assessed by measurement of the calcaemia, of the resorption of hydroxyapatite crystal plaques, of the bone density associated with calcium, phosphorus and hydroxyproline quantification .
Dosage Effects in Animal Models
In animal models, the effects of Tiludronate disodium vary with different dosages. For instance, in a study involving dogs, Tiludronate disodium was found to improve structural changes and symptoms of osteoarthritis .
Metabolic Pathways
Tiludronate disodium and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification .
Transport and Distribution
Tiludronate disodium is widely distributed to bone and soft tissues. Over a period of days, loss of drug occurs from most tissues with the exception of bone and cartilage .
Subcellular Localization
The primary target of Tiludronate disodium’s pharmacological action is considered to be osteoclasts . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .
Métodos De Preparación
El tiludronato disódico se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción del ácido (4-clorofenil)tiometilfosfónico con hidróxido de sodio para formar la sal disódica. Las condiciones de reacción generalmente implican calentar los reactivos en una solución acuosa, seguido de la purificación mediante cristalización .
En la producción industrial, el this compound es producido por Sanofi Aventis. El compuesto se sintetiza en un entorno controlado para garantizar una alta pureza y consistencia. El producto final se obtiene a menudo como un hidrato, que luego se seca y se envasa para su uso médico .
Análisis De Reacciones Químicas
El tiludronato disódico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el this compound en diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde el átomo de cloro es reemplazado por otros sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El tiludronato disódico es similar a otros bisfosfonatos como el ácido etidrónico y el ácido clodrónico. Tiene propiedades únicas que lo hacen distinto:
Ácido etidrónico: Menos potente que el this compound, utilizado principalmente para tratar la hipercalcemia y prevenir la osificación heterotrópica.
Ácido clodrónico: Similar en potencia al this compound, pero utilizado con mayor frecuencia para tratar metástasis óseas e hipercalcemia de malignidad.
Pamidronato: Más potente que el this compound, utilizado para tratar la enfermedad de Paget, la osteoporosis y las metástasis óseas.
Alendronato: Significativamente más potente, utilizado comúnmente para tratar la osteoporosis y otras enfermedades óseas
El mecanismo de acción único del this compound y sus aplicaciones específicas en el tratamiento de trastornos de la resorción ósea lo convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.
Propiedades
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNa2O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89987-06-4 (Parent) | |
| Record name | Tiludronate disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048621 | |
| Record name | Tiludronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-07-8 | |
| Record name | Tiludronate disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiludronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149845-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILUDRONATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)


